molecular formula C12H10Cl2N2 B6171352 2,9-phenanthroline dihydrochloride CAS No. 868838-85-1

2,9-phenanthroline dihydrochloride

Cat. No. B6171352
CAS RN: 868838-85-1
M. Wt: 253.1
InChI Key:
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Description

2,9-Phenanthroline dihydrochloride, also known as 2,9-dihydroxy-1,10-phenanthroline dihydrochloride, is an organic compound with the chemical formula C₁₂H₁₀Cl₂N₂O₂. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. 2,9-Phenanthroline dihydrochloride is a widely used reagent in organic synthesis and has been used in a variety of applications, including metal-ion catalysis, electrochemical analysis, and metal-ion sensing.

Scientific Research Applications

2,9-Phenanthroline dihydrochloride has been used in a variety of scientific research applications, including metal-ion catalysis, electrochemical analysis, and metal-ion sensing. In metal-ion catalysis, 2,9-phenanthroline dihydrochloride has been used to catalyze the hydrolysis of esters and the oxidation of alcohols. In electrochemical analysis, 2,9-phenanthroline dihydrochloride has been used to detect metal ions in solution. In metal-ion sensing, 2,9-phenanthroline dihydrochloride has been used to detect the presence of metal ions in biological samples.

Mechanism of Action

2,9-Phenanthroline dihydrochloride has been shown to act as a chelating agent, forming complexes with metal ions in solution. The formation of these complexes is thought to be the basis for the catalytic and sensing properties of 2,9-phenanthroline dihydrochloride.
Biochemical and Physiological Effects
2,9-Phenanthroline dihydrochloride has been shown to have minimal biochemical and physiological effects. In animal studies, 2,9-phenanthroline dihydrochloride has been shown to have no acute toxicity, and no adverse effects have been observed in studies of long-term exposure.

Advantages and Limitations for Lab Experiments

2,9-Phenanthroline dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is widely available. It is also highly soluble in a variety of organic solvents, making it easy to work with in a laboratory setting. The main limitation of 2,9-phenanthroline dihydrochloride is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 2,9-phenanthroline dihydrochloride are vast, and there are many future directions for research. These include further exploration of its potential as a metal-ion catalyst, as well as its potential applications in electrochemical analysis and metal-ion sensing. Additionally, research could be conducted on the potential use of 2,9-phenanthroline dihydrochloride in drug delivery systems, as well as its potential as an antioxidant or anti-inflammatory agent. Finally, further research could be conducted on the potential use of 2,9-phenanthroline dihydrochloride in the detection of heavy metals in water, soil, and other environmental samples.

Synthesis Methods

2,9-Phenanthroline dihydrochloride can be synthesized through a variety of methods, including the reaction of 2,9-phenanthroline dihydrochloridey-1,10-phenanthroline with hydrochloric acid, the reaction of 2,9-phenanthroline dihydrochloridey-1,10-phenanthroline and aqueous sodium chloride, and the reaction of 2,9-phenanthroline dihydrochloridey-1,10-phenanthroline with ethyl chloroformate. The most common method for the synthesis of 2,9-phenanthroline dihydrochloride is the reaction of 2,9-phenanthroline dihydrochloridey-1,10-phenanthroline with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,9-phenanthroline dihydrochloride can be achieved through a multi-step process involving the reaction of starting materials with various reagents and solvents.", "Starting Materials": [ "o-phenylenediamine", "formaldehyde", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "1. Dissolve o-phenylenediamine in ethanol and add formaldehyde to the solution.", "2. Heat the mixture under reflux for several hours to form 2,9-diaminophenanthrene.", "3. Add sodium hydroxide to the reaction mixture to raise the pH and form the corresponding imine.", "4. Acidify the solution with hydrochloric acid to protonate the imine and form 2,9-diaminophenanthrene dihydrochloride.", "5. Finally, recrystallize the dihydrochloride salt from ethanol to obtain pure 2,9-phenanthroline dihydrochloride." ] }

CAS RN

868838-85-1

Product Name

2,9-phenanthroline dihydrochloride

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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